molecular formula C6H10N2O B3056629 (2-ethyl-1H-imidazol-5-yl)methanol CAS No. 72993-43-2

(2-ethyl-1H-imidazol-5-yl)methanol

Cat. No. B3056629
M. Wt: 126.16 g/mol
InChI Key: FTWATMWYBQVYGG-UHFFFAOYSA-N
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Patent
US05374646

Procedure details

Dihydroxyacetone (65 g) was added slowly to liquid ammonia (250-300 ml), followed by ethyl propanimidate hydrochloride (65 g). The suspension was transferred to an autoclave and heated at 90° C. for 16 h. The ammonia was allowed to evaporate and then the reaction mixture concentrated in vacuo. The residue was dissolved in methanol, washed with charcoal, and then purified by chromatography, eluting with a gradient of System C (300:8:1 to 50:8:1). Trituration with acetone gave the title compound (29.83 g) as a white solid.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
275 (± 25) mL
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2](O)[C:3](=O)[CH3:4].[NH3:7].Cl.[C:9](=[NH:15])(OCC)[CH2:10][CH3:11]>>[CH2:10]([C:9]1[NH:15][C:3]([CH2:2][OH:1])=[CH:4][N:7]=1)[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
OC(C(C)=O)O
Name
Quantity
275 (± 25) mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
65 g
Type
reactant
Smiles
Cl.C(CC)(OCC)=N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to evaporate
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
WASH
Type
WASH
Details
washed with charcoal
CUSTOM
Type
CUSTOM
Details
purified by chromatography
WASH
Type
WASH
Details
eluting with a gradient of System C (300:8:1 to 50:8:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1NC(=CN1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 29.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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